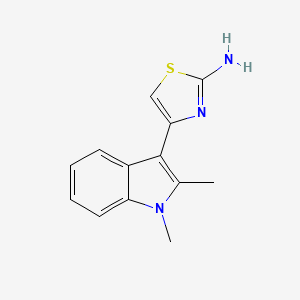

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine

説明

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides involves the design and synthesis based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .科学的研究の応用

Metal Complex Synthesis and Biological Activity

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives are utilized in synthesizing new metal complexes. A study by Al‐Hamdani and Al Zoubi (2015) involved creating a tridentate ligand from a reaction involving a compound related to 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine. The metal complexes exhibited various geometries and were characterized for their biological activity against bacterial species, including both Gram-positive and Gram-negative bacteria (Al‐Hamdani & Al Zoubi, 2015).

CDK Inhibitors in Cancer Research

In the realm of cancer research, derivatives of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine have been explored as cyclin-dependent kinase inhibitors. Wang et al. (2004) reported on the synthesis and biological activity of these derivatives, showcasing their potential in treating cancers through inhibiting cellular proliferation and inducing apoptosis (Wang et al., 2004).

Investigation of Vanadyl Complexes

Al‐Hamdani et al. (2016) conducted research on azo-Schiff base compounds synthesized from reactions involving a related compound. These compounds and their vanadyl complexes were characterized and screened for biological activity, particularly against various bacterial species (Al‐Hamdani et al., 2016).

Dynamin GTPase Inhibitors

In neurobiology, derivatives of this compound have been used to develop inhibitors of dynamin GTPase. Gordon et al. (2013) focused on synthesizing compounds with the tertiary dimethylamino-propyl moiety for potent inhibition of dynamin GTPase, which is crucial for understanding cellular processes like endocytosis (Gordon et al., 2013).

将来の方向性

The future directions for the study of this compound could involve further synthesis and evaluation of its biological activities. Given the potential biological activities of similar compounds, “4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine” could be a potential target for future drug development .

作用機序

Target of Action

The primary target of 4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch into shorter sugar molecules, which are then used by the body for energy .

Mode of Action

The compound interacts with the α-amylase enzyme, inhibiting its activity . This inhibition prevents the enzyme from breaking down starch into sugars, thereby reducing the amount of sugar that enters the bloodstream .

Biochemical Pathways

The inhibition of α-amylase affects the carbohydrate digestion pathway . Normally, α-amylase breaks down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates, leading to a decrease in blood sugar levels .

Result of Action

The primary result of the compound’s action is a reduction in blood sugar levels . By inhibiting α-amylase, the compound prevents the breakdown of carbohydrates into sugars, reducing the amount of sugar that enters the bloodstream . This could potentially be beneficial in managing conditions such as type II diabetes, where blood sugar levels are often uncontrollably high .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by the individual’s diet, as the amount of starch in the diet can affect the level of α-amylase activity .

特性

IUPAC Name |

4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-8-12(10-7-17-13(14)15-10)9-5-3-4-6-11(9)16(8)2/h3-7H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMYJDZPJJBVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327933 | |

| Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,2-Dimethyl-1H-indol-3-yl)-thiazol-2-ylamine | |

CAS RN |

843622-17-3 | |

| Record name | 4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)

![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

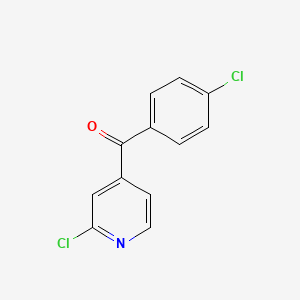

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)